1,1,5,5-Tetraphenylpentan-3-one
Description
Historical Context and Emergence in Organic Chemistry Research
The specific historical context for the first synthesis or characterization of 1,1,5,5-Tetraphenylpentan-3-one is not well-documented in readily available scientific literature. Its emergence is likely rooted in broader explorations of ketone synthesis and the reactions of bulky organic synthons. The compound is commercially available from suppliers of rare and specialized chemicals, indicating its use in niche areas of research and development. sigmaaldrich.comchemicalbook.com The lack of extensive literature suggests that it has not been a primary target for mainstream synthetic efforts but rather a subject of specialized inquiry or a byproduct of other reactions.
Significance of this compound as a Core Structure in Synthetic Methodologies
The significance of this compound in synthetic methodologies lies primarily in its highly substituted and sterically congested structure. The presence of four phenyl groups flanking a central carbonyl group makes it an interesting substrate for studying the limits of chemical reactions and the influence of steric hindrance on reactivity.
A plausible synthetic route to this compound involves a double Michael addition. In this proposed synthesis, a nucleophile derived from diphenylmethane (B89790) could be added to an α,β-unsaturated ketone. A more direct conceptual approach would be the conjugate addition of a diphenylmethyl carbanion to a suitable acceptor, followed by a second addition. The Claisen-Schmidt condensation, a common method for synthesizing chalcones (1,3-diphenylprop-2-en-1-one), highlights the general strategies for forming carbon-carbon bonds in such systems, although a different approach would be needed for this specific, non-conjugated ketone. jchemrev.comjchemrev.com
The structure can be conceptualized as two diphenylmethyl groups attached to the alpha carbons of acetone (B3395972). This arrangement suggests its potential use as a bulky scaffold in the design of new ligands for catalysis or as a building block for larger, sterically demanding molecular architectures. The steric shielding of the carbonyl group would significantly influence its reactivity, making it less susceptible to nucleophilic attack compared to less hindered ketones.
Overview of Current Research Landscape and Future Directions
The current research landscape for this compound appears to be limited, with a scarcity of dedicated studies on its synthesis, reactivity, or applications. However, the broader field of sterically hindered ketones and poly-aromatic compounds offers a context for potential future research. acs.orgnih.gov
Future research could explore the following areas:
Novel Synthetic Routes: Developing efficient and high-yielding syntheses for this compound and its derivatives would be a valuable contribution. This could involve exploring modern catalytic methods for carbon-carbon bond formation.
Reactivity Studies: A detailed investigation of the reactivity of the sterically hindered carbonyl group could provide insights into reaction mechanisms and the limits of nucleophilic addition.
Materials Science: Aromatic ketones are precursors to high-performance polymers known for their thermal stability and chemical resistance. americhem.com While this compound is not a polymer itself, its derivatives could be explored as monomers or additives in the development of new materials.
Supramolecular Chemistry: The bulky and rigid nature of the tetraphenyl-substituted framework could be exploited in the design of host-guest systems or self-assembling molecular structures.
Defined Research Objectives and Scope
The primary objective of this article is to present a focused and scientifically grounded overview of this compound based on available data and established principles of organic chemistry. The scope is strictly limited to the chemical nature of the compound, its potential synthesis, and its significance within the broader context of organic chemistry research.
Detailed Research Findings
Due to the limited specific research on this compound, this section presents expected data based on the analysis of its structure and comparison with related compounds.
Proposed Synthesis and Reaction Mechanisms
A potential synthesis of this compound could be envisioned through a base-catalyzed reaction involving diphenylmethane and a suitable three-carbon electrophile. Another possibility is a variation of the Michael addition, where a diphenylmethyl anion acts as the nucleophile. nsf.govscienceasia.org The reaction would likely require forcing conditions due to the steric bulk of the reactants.
The mechanism would involve the formation of a carbanion from diphenylmethane, which would then attack an electrophilic center. A second equivalent of the carbanion would then react to form the final product.
Spectroscopic Data (Predicted)
Given the absence of published spectroscopic data, the following are predictions based on the structure of this compound and general spectroscopic principles for ketones. nih.govucalgary.ca
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Observations | Rationale |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1715 cm⁻¹; C-H stretches for aromatic and aliphatic protons. | The carbonyl group in a saturated ketone typically absorbs in this region. The phenyl groups will show characteristic aromatic C-H and C=C absorptions. |
| ¹H NMR Spectroscopy | Complex multiplets in the aromatic region (δ 7.0-7.5 ppm); A singlet or triplet for the methine protons at the 1 and 5 positions; A singlet for the methylene (B1212753) protons at the 2 and 4 positions. | The 20 aromatic protons would be in a complex environment. The chemical shifts of the aliphatic protons would be influenced by the adjacent phenyl groups and carbonyl group. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal downfield (δ > 200 ppm); Multiple signals in the aromatic region (δ 120-140 ppm); Signals for the aliphatic carbons. | The carbonyl carbon of a ketone is characteristically deshielded. The phenyl groups would give rise to several distinct signals due to their symmetry and substitution pattern. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 390.52. | Corresponding to the molecular formula C₂₉H₂₆O. Fragmentation patterns would likely involve the loss of phenyl and diphenylmethyl groups. chemicalbook.com |
Compound Names Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,5,5-tetraphenylpentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O/c30-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,28-29H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCQHXTVOYBNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279370 | |
| Record name | 1,1,5,5-Tetraphenylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87351-03-9 | |
| Record name | NSC12518 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,5,5-Tetraphenylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1,5,5 Tetraphenylpentan 3 One and Analogues
Classical Retrosynthetic Approaches
Classical synthetic strategies offer a foundational, albeit challenging, approach to the assembly of 1,1,5,5-Tetraphenylpentan-3-one. These methods rely on the formation of carbon-carbon bonds through well-established reaction classes.
Alkylation Strategies on Pentan-3-one Scaffolds
A direct approach to the synthesis of this compound could theoretically involve the bilateral alkylation of pentan-3-one. This strategy would entail the deprotonation of pentan-3-one at the α-positions, followed by the introduction of two diphenylmethyl groups.
The first step would be the formation of the enolate of pentan-3-one using a strong base, such as lithium diisopropylamide (LDA), to ensure complete and regioselective deprotonation. The resulting enolate could then be treated with a suitable diphenylmethyl halide, such as diphenylmethyl bromide. A second deprotonation and alkylation step would be required to introduce the second diphenylmethyl group.
However, this approach is fraught with potential challenges. Steric hindrance from the first bulky diphenylmethyl group could significantly impede the second alkylation. Furthermore, controlling the degree of alkylation to prevent the formation of mono-alkylated and poly-alkylated byproducts would be difficult.
Table 1: Hypothetical Alkylation of Pentan-3-one
| Reactant 1 | Reactant 2 | Reagents | Potential Product |
| Pentan-3-one | Diphenylmethyl bromide | 1. LDA, THF, -78 °C; 2. Diphenylmethyl bromide | This compound |
Carbonyl Condensation Pathways
Carbonyl condensation reactions, such as the aldol (B89426) or Michael reactions, represent another classical avenue. A plausible, though indirect, route could involve a Michael addition. This would likely start with the synthesis of an α,β-unsaturated ketone precursor.
For instance, a crossed aldol condensation between acetone (B3395972) and benzophenone (B1666685) could theoretically yield 1,3-diphenylprop-2-en-1-one. Subsequent Michael addition of a diphenylmethyl nucleophile, such as that derived from diphenylmethane (B89790), to this enone would generate the carbon skeleton of this compound. The success of this approach would hinge on the feasibility of generating the necessary enone and the effective 1,4-addition of the bulky diphenylmethyl group.
Multi-Step Convergent and Divergent Synthesis Routes
Given the steric congestion around the carbonyl group, a convergent synthesis would likely be more efficient than a linear approach. In a convergent strategy, the molecule is assembled from several fragments that are synthesized independently and then joined together in the final steps. doubtnut.com For this compound, a convergent approach could involve the synthesis of a diphenylmethyl-containing fragment and a three-carbon electrophilic core.
A divergent synthesis, on the other hand, would start from a common intermediate that could be elaborated into a variety of analogues. doubtnut.com For example, a precursor with a central pentanone core and reactive handles at the 1 and 5 positions could be synthesized. These handles could then be reacted with different substituted diphenylmethyl groups to generate a library of related compounds.
Organometallic Chemistry in Synthesis
Organometallic reagents are powerful tools for the formation of carbon-carbon bonds and offer a more promising and controllable route to sterically hindered ketones like this compound.
Grignard Reagent Applications
The use of Grignard reagents is a classic and versatile method in organic synthesis. A plausible retrosynthetic analysis of this compound suggests that it could be formed from the reaction of a diphenylmethyl Grignard reagent with a suitable three-carbon electrophile.
Specifically, diphenylmethylmagnesium bromide, prepared from the reaction of diphenylmethyl bromide with magnesium metal in dry ether, could be reacted with an acyl chloride like propanoyl chloride. However, the high reactivity of Grignard reagents can lead to the formation of tertiary alcohols via a second addition to the newly formed ketone. To circumvent this, a less reactive electrophile, such as a Weinreb amide of propanoic acid (N-methoxy-N-methylpropanamide), could be employed. The resulting stable chelated intermediate would prevent over-addition and would yield the desired ketone upon acidic workup.
Table 2: Hypothetical Grignard-based Synthesis
| Organometallic Reagent | Electrophile | Solvent | Potential Intermediate/Product |
| Diphenylmethylmagnesium bromide | Propanoyl chloride | Diethyl ether/THF | This compound (and tertiary alcohol byproduct) |
| Diphenylmethylmagnesium bromide | N-methoxy-N-methylpropanamide | THF | Stable chelated intermediate, then this compound |
Organolithium and Related Reagent Methodologies
Organolithium reagents are generally more reactive than their Grignard counterparts and can be highly effective in syntheses where Grignard reagents fail. Diphenylmethyllithium can be prepared by the deprotonation of diphenylmethane with a strong base like n-butyllithium.
The resulting deep red solution of diphenylmethyllithium could then be reacted with a suitable electrophile. Similar to the Grignard approach, reaction with propanoyl chloride would likely lead to a mixture of products. A more controlled reaction would involve an ester, such as ethyl propionate. The reaction would proceed via nucleophilic acyl substitution to form the ketone, which would then be rapidly attacked by a second equivalent of the organolithium reagent to form a tertiary alcohol. To favor the ketone, the reaction would need to be performed at a very low temperature with slow addition of the organolithium reagent to a stoichiometric amount of the ester.
An alternative, and likely more successful, approach would be the reaction of diphenylmethyllithium with carbon dioxide to form diphenylacetic acid. This acid could then be converted to a less reactive derivative, such as a Weinreb amide, which could then be treated with another equivalent of diphenylmethyllithium to furnish the desired ketone in a more controlled manner.
Table 3: Hypothetical Organolithium-based Synthesis
| Organolithium Reagent | Reactant | Potential Pathway |
| Diphenylmethyllithium | Ethyl propionate | Nucleophilic acyl substitution followed by addition, likely yielding a tertiary alcohol. |
| Diphenylmethyllithium | 1. Carbon dioxide; 2. Conversion to Weinreb amide; 3. Diphenylmethyllithium | Controlled synthesis via a stable intermediate to yield this compound. |
Cross-Coupling Strategies for Phenyl Moiety Incorporation
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for introducing aryl groups. For a molecule like this compound, these strategies would be crucial for constructing the diarylmethyl moieties or for creating a diaryl ketone precursor.
A significant challenge in synthesizing highly substituted ketones is steric hindrance. Palladium-catalyzed Suzuki-Miyaura cross-coupling has been adapted to address this by using unconventional amide electrophiles. This method achieves the synthesis of sterically hindered ketones through the selective activation of the N-C(O) bond. acs.org Computational and structural studies indicate that steric bulk on the amide substrate can facilitate this activation by promoting ground-state distortion of the amide bond. acs.org
Another powerful technique is carbonylative cross-coupling, which installs a carbonyl group between two coupling partners. Protocols using a PEPPSI-IPr catalyst have been shown to be effective for the carbonylative coupling of hindered ortho-disubstituted aryl iodides with organometallic reagents to yield diaryl ketones, a reaction where traditional phosphine (B1218219) catalysts are less effective. nih.gov This three-component reaction, involving an aryl halide, carbon monoxide, and an organometallic nucleophile, represents a highly efficient route to complex ketone structures. nih.gov
Table 1: Example of Carbonylative Suzuki-Miyaura Cross-Coupling for Hindered Ketones
| Entry | Aryl Iodide | Boronic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Iodo-m-xylene | Phenylboronic acid | 2,6-Dimethylbenzophenone | 95 |
| 2 | 1-Iodo-2-naphthyl | Phenylboronic acid | 2-Benzoylnaphthalene | 85 |
| 3 | 2-Iodophenol | Mesitylboronic acid | 2-Hydroxy-2',4',6'-trimethylbenzophenone | 88 |
Data sourced from studies on carbonylative cross-coupling reactions. nih.gov
Advanced Catalytic Systems in Synthesis
The synthesis of complex molecules like this compound benefits immensely from advanced catalytic systems that offer high efficiency, selectivity, and functional group tolerance under mild conditions.
Transition Metal-Catalyzed Bond Formations
Transition metals, particularly palladium and cobalt, are pivotal in catalyzing key bond-forming reactions. Palladium-catalyzed reactions that convert aldehydes into ketones via C-H bond activation represent a powerful method for synthesizing diaryl ketones. acs.org This approach avoids the need for pre-functionalized starting materials, a key advantage in step-economy. The use of specific ligands, such as picolinamide, is often crucial for the success of these transformations. acs.org
Cobalt catalysis has emerged as a complementary tool, especially for coupling reactions involving alkyl halides. nih.govnih.gov For instance, cobalt-catalyzed difluoroalkylation of tertiary C-H bonds adjacent to a ketone has been demonstrated, proceeding through a Co(I)/Co(III) catalytic cycle. nih.gov While not a direct method for the target compound, it showcases cobalt's utility in forming challenging C-C bonds at sterically congested centers. A plausible transition-metal-catalyzed approach to the target molecule would be the Michael addition of a diphenylmethane nucleophile to 1,3-diphenylprop-2-en-1-one (chalcone), a reaction that can be facilitated by various transition metal catalysts.
Table 2: Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes
| Entry | Aldehyde | Aryl Halide | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | 1-Iodonaphthalene | Pd(OAc)₂ / Picolinamide | 1-Naphthyl phenyl ketone | 92 |
| 2 | 4-Methoxybenzaldehyde | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / Picolinamide | (4-Fluorophenyl)(4-methoxyphenyl)methanone | 85 |
| 3 | Thiophene-2-carbaldehyde | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / Picolinamide | (3,5-Dimethylphenyl)(thiophen-2-yl)methanone | 88 |
Data adapted from research on palladium-catalyzed ketone synthesis. acs.org
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for constructing complex chiral molecules. The Michael addition is a key reaction in this context. The proposed synthesis of this compound via the Michael addition of diphenylmethane to chalcone (B49325) can be envisioned under organocatalytic conditions. Chiral secondary amines, such as prolinol derivatives (e.g., the Jørgensen-Hayashi catalyst), are highly effective in catalyzing enantioselective Michael additions. beilstein-journals.orgnih.gov
These catalysts operate by forming an enamine intermediate with the ketone donor, which then attacks the Michael acceptor (chalcone). This strategy has been successfully applied to the kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction, demonstrating the power of organocatalysis in controlling reactivity and stereoselectivity. beilstein-journals.orgnih.gov Multifunctional phosphonium (B103445) salts derived from dipeptides have also been developed to catalyze the highly enantioselective Michael addition of malonates to enones, showcasing the versatility of organocatalytic systems. nih.govorganic-chemistry.org
Table 3: Organocatalytic Asymmetric Michael Addition to Chalcones
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | Dimethyl malonate | Chalcone | Dipeptide-derived Phosphonium Salt | 99 | 97 |
| 2 | Diethyl malonate | 4-Chlorochalcone | Dipeptide-derived Phosphonium Salt | 98 | 98 |
| 3 | Dibenzyl malonate | 4-Methoxychalcone | Dipeptide-derived Phosphonium Salt | 99 | 98 |
Data derived from studies on asymmetric phase-transfer catalysis. organic-chemistry.org
Sustainable and Green Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on sustainability. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency, principles that are highly relevant to the synthesis of this compound and its precursors.
Structural Elucidation and Advanced Spectroscopic Characterization of 1,1,5,5 Tetraphenylpentan 3 One
Mass Spectrometry (MS)
Ionization Techniques (ESI, MALDI-TOF, EI) in Structural Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For a molecule like 1,1,5,5-Tetraphenylpentan-3-one, various ionization techniques can be employed, each providing distinct structural insights.
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. In the EI mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the molecule's structure, significant fragmentation is anticipated. The primary fragmentation pathway would likely involve cleavage at the C-C bonds alpha to the carbonyl group. This would result in the formation of the highly stable diphenylmethyl cation ([CH(C₆H₅)₂]⁺) at m/z 167. Another prominent fragmentation pattern would be the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a common fragment for compounds containing benzyl (B1604629) groups. nih.govnist.govnist.gov
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques, ideal for observing the molecular ion with minimal fragmentation. news-medical.netidmic.netcreative-proteomics.comlibretexts.orgnih.gov ESI would typically show the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. MALDI-TOF is particularly well-suited for high molecular weight and non-volatile compounds, providing a clear molecular ion peak, which is crucial for confirming the molecular weight. news-medical.netcreative-proteomics.com
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Ionization Technique | Predicted m/z | Identity of Fragment |
| EI | 418 | [M]⁺ (Molecular Ion) |
| EI | 251 | [M - CH(C₆H₅)₂]⁺ |
| EI | 167 | [CH(C₆H₅)₂]⁺ (Diphenylmethyl cation) |
| EI | 91 | [C₇H₇]⁺ (Tropylium ion) |
| ESI | 419 | [M+H]⁺ |
| ESI | 441 | [M+Na]⁺ |
| MALDI-TOF | 418 | [M]⁺ or [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Vibrational Spectroscopy
The IR spectrum of this compound is expected to be dominated by the stretching vibration of the carbonyl group (C=O). This band is typically strong and sharp, appearing in the region of 1715-1720 cm⁻¹, characteristic of an aliphatic ketone. The presence of four phenyl groups will give rise to multiple bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the methylene (B1212753) and methine groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. nih.govkfupm.edu.sasigmaaldrich.com
Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. For this compound, the symmetric vibrations of the phenyl rings are expected to produce strong Raman signals. A prominent feature would be the ring breathing mode of the monosubstituted benzene (B151609) rings, typically appearing around 1000 cm⁻¹. The C=O stretch, while strong in the IR, is generally weaker in the Raman spectrum. nih.govkfupm.edu.sachemicalbook.com
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3020 | 3100 - 3020 |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |
| Carbonyl (C=O) Stretch | 1720 - 1715 | 1720 - 1715 (weak) |
| Aromatic C=C Stretch | 1600, 1585, 1500, 1450 | 1600, 1585, 1500, 1450 |
| Phenyl Ring Breathing | Weak or absent | ~1000 (strong) |
| C-H Bending (aliphatic) | ~1465, ~1375 | ~1465, ~1375 |
Chemical Reactivity and Transformation Pathways of 1,1,5,5 Tetraphenylpentan 3 One
Reactivity of the Ketone Functionality
The ketone group is the most reactive site in the molecule, susceptible to a variety of transformations typical of carbonyl compounds.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbon atom of the carbonyl group is electrophilic and is a prime target for nucleophilic attack. However, the four bulky phenyl groups create significant steric hindrance around the carbonyl center, which can be expected to reduce the rate of nucleophilic addition compared to less substituted ketones.
Common nucleophilic addition reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1,1,5,5-tetraphenylpentan-3-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of a tertiary alcohol. The steric bulk would likely necessitate harsher reaction conditions.
Cyanohydrin Formation: In the presence of hydrogen cyanide (or a source of cyanide ions like KCN with an acid), a cyanohydrin can be formed. chemguide.co.uklibretexts.org The reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. chemguide.co.uklibretexts.org
Table 1: Predicted Products of Nucleophilic Addition to 1,1,5,5-Tetraphenylpentan-3-one
| Nucleophile/Reagent | Predicted Product | Product Class |
| Sodium Borohydride (NaBH₄) | 1,1,5,5-Tetraphenylpentan-3-ol | Secondary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | 3-Methyl-1,1,5,5-tetraphenylpentan-3-ol | Tertiary Alcohol |
| Hydrogen Cyanide (HCN) | 3-Cyano-3-hydroxy-1,1,5,5-tetraphenylpentane | Cyanohydrin |
Alpha-Carbon Reactivity: Enolization and Related Transformations
The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in several reactions.
Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA), would lead to the formation of the corresponding enolate. The enolate can then react with various electrophiles.
Halogenation: In the presence of an acid or base catalyst, the α-carbons can be halogenated.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide.
Condensation Reactions and Derivative Formation
The ketone can undergo condensation reactions with various nitrogen-based nucleophiles to form a range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.
Table 2: Common Derivatives of this compound via Condensation Reactions
| Reagent | Derivative Formed | General Structure |
| Hydroxylamine (B1172632) (NH₂OH) | Oxime | R₂C=NOH |
| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | R₂C=NNH₂ |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | R₂C=NNHC₆H₅ |
| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | R₂C=NNHCONH₂ |
Transformations Involving Phenyl Substituents
The four phenyl rings provide sites for electrophilic aromatic substitution and other functionalization reactions.
Electrophilic Aromatic Substitution Reactions
The alkyl group attached to the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, the steric bulk of the rest of the molecule might favor substitution at the para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org
Table 3: Predicted Products of Electrophilic Aromatic Substitution on a Phenyl Ring of this compound
| Reaction | Reagents | Major Predicted Product(s) (on one ring) |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-1,5,5-triphenylpentan-3-one |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-1,5,5-triphenylpentan-3-one |
| Sulfonation | SO₃, H₂SO₄ | 4-(1,1,5-Triphenyl-3-oxopentan-5-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)-1,5,5-triphenylpentan-3-one |
Functionalization of Aromatic Rings
Further transformations of the substituted phenyl rings can be envisioned. For instance, a nitro group introduced via nitration can be reduced to an amino group, which can then undergo a wide range of subsequent reactions, such as diazotization followed by substitution.
Intramolecular Cyclization and Ring-Forming Reactions
The linear backbone of this compound, coupled with the presence of reactive phenyl groups, provides opportunities for intramolecular cyclization to form both carbocyclic and heterocyclic systems under appropriate conditions.
Intramolecular cyclization to form carbocyclic systems would likely proceed under acidic or electrophilic conditions, leveraging the electron-rich nature of the phenyl rings. A plausible pathway would involve an intramolecular Friedel-Crafts-type reaction. Protonation of the carbonyl oxygen would generate a highly electrophilic species that could be attacked by one of the adjacent phenyl rings. Subsequent cyclization and dehydration would lead to the formation of a six-membered ring, resulting in a tetralone derivative. The steric hindrance imposed by the multiple phenyl groups might necessitate forcing reaction conditions.
Another potential pathway for carbocycle formation could involve a palladium-catalyzed intramolecular C-H activation/arylation. This modern synthetic method has been employed for the synthesis of fluorenones from diaryl ketones. nih.gov In the case of this compound, a similar intramolecular coupling could potentially lead to complex polycyclic aromatic structures.
| Reaction Type | Reagents and Conditions | Potential Products | Notes |
| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., H₂SO₄, PPA) | Tetralone derivatives | Steric hindrance may be a significant barrier. |
| Palladium-Catalyzed C-H Arylation | Pd catalyst, oxidant | Polycyclic aromatic ketones | Pathway is speculative based on related transformations. |
The synthesis of heterocyclic structures from this compound would likely require the introduction of heteroatoms through the use of appropriate reagents. For instance, a Paal-Knorr type synthesis could be envisioned. Reaction with a primary amine in the presence of an acid catalyst could lead to the formation of a substituted pyrrole. Similarly, reaction with hydrazine or a substituted hydrazine could yield a dihydropyridazine (B8628806) derivative. The synthesis of furans could be attempted through acid-catalyzed dehydration of a hypothetical 1,4-dicarbonyl precursor, though this would require prior modification of the starting ketone.
The formation of six-membered heterocycles is also conceivable. For example, reaction with hydroxylamine could lead to an oxime, which might undergo further cyclization under specific conditions to form a substituted piperidine (B6355638) derivative.
| Heterocycle Type | Reagents and Conditions | Potential Products | Notes |
| Pyrrole | Primary amine, acid catalyst | Tetraphenyl-substituted pyrroles | Analogous to Paal-Knorr synthesis. |
| Dihydropyridazine | Hydrazine, acid catalyst | Tetraphenyl-substituted dihydropyridazines | |
| Furan | Acid catalyst (from a 1,4-dicarbonyl precursor) | Tetraphenyl-substituted furans | Requires prior modification of the starting material. |
| Piperidine Derivative | Hydroxylamine, then cyclization | Tetraphenyl-substituted piperidines | A multi-step process would be necessary. |
Photochemical and Thermochemical Reactions
The carbonyl group in this compound is a chromophore that can absorb ultraviolet light, leading to photochemical reactions. The most common of these are the Norrish Type I and Type II reactions. wikipedia.org
The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds upon photoexcitation. wikipedia.org For this compound, this would lead to the formation of a diphenylmethyl radical and a 3,3-diphenylpropanoyl radical. The stability of the diphenylmethyl radical, due to resonance delocalization over the two phenyl rings, would likely favor this cleavage pathway. The resulting radicals can then undergo a variety of secondary reactions, including decarbonylation of the acyl radical to form another diphenylmethyl radical, followed by radical recombination to yield 1,1,2,2-tetraphenylethane.
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. chemistnotes.com In this compound, the γ-hydrogens are located on the benzylic carbons. Intramolecular γ-hydrogen abstraction would form a 1,4-biradical intermediate. This biradical can then undergo either cleavage to form an enol and an alkene (1,1-diphenylethylene and 1,1-diphenylacetone (B1664572) enol) or cyclization to form a cyclobutanol (B46151) derivative (a 1-hydroxy-2,2,4,4-tetraphenylcyclobutane). Given the substitution pattern, both pathways are plausible.
| Photoreaction Type | Key Intermediate | Major Potential Products |
| Norrish Type I | Diphenylmethyl radical, 3,3-diphenylpropanoyl radical | 1,1,2,2-Tetraphenylethane, Carbon monoxide |
| Norrish Type II | 1,4-Biradical | 1,1-Diphenylethylene, 1,1-Diphenylacetone, Tetraphenylcyclobutanol |
As mentioned, the Norrish Type II reaction proceeds through a 1,4-biradical intermediate. The chemistry of such biradicals is dictated by the competition between cleavage and cyclization. The conformation of the biradical plays a crucial role in determining the product distribution. For this compound, the bulky phenyl groups would influence the conformational preferences of the 1,4-biradical, which in turn would affect the ratio of the cleavage versus cyclization products.
The triplet state of the ketone is often implicated in Norrish Type II reactions. The initially formed singlet biradical can undergo intersystem crossing to a triplet biradical. The lifetime and reactivity of these biradical species can be influenced by the solvent and the presence of radical quenchers.
Radical-Mediated Transformations
Beyond photochemical generation, radical reactions involving this compound can be initiated by other means, such as the use of radical initiators or through redox processes. The presence of benzylic hydrogens makes the molecule susceptible to hydrogen atom abstraction by various radical species.
For instance, reaction with a strong radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures could lead to the formation of a carbon-centered radical at the benzylic position. This radical could then participate in a variety of transformations, such as addition to an alkene or reaction with molecular oxygen to form a peroxide.
Furthermore, the ketone functionality itself can be a precursor to radical species. For example, reduction of the ketone with a one-electron reducing agent could form a ketyl radical anion. The reactivity of such species is well-documented and can lead to pinacol (B44631) coupling-type reactions, although in this intramolecular case, it might facilitate cyclization pathways.
| Radical Generation Method | Intermediate Radical | Potential Subsequent Reactions |
| Hydrogen Atom Abstraction | Benzylic radical | Dimerization, Oxidation (in presence of O₂), Addition to π-systems |
| Reductive Electron Transfer | Ketyl radical anion | Pinacol-type coupling (intermolecular), Cyclization |
No Publicly Available Research Details the Specific
Despite a thorough search of scientific literature and chemical databases, detailed information regarding the chemical reactivity, radical reactions, and degradation pathways of the specific compound this compound remains largely undocumented in publicly accessible resources.
While general principles of ketone chemistry are well-established, specific experimental or computational data on the behavior of this compound is not available. The unique structural arrangement of four phenyl groups flanking a central ketone functionality suggests that its reactivity would be influenced by significant steric hindrance and the electronic effects of the aromatic rings. However, without dedicated studies, any discussion on its reaction mechanisms would be purely speculative.
The requested detailed analysis, including initiation and propagation mechanisms of radical reactions, regio- and stereoselectivity, and specific cleavage and degradation pathways, requires empirical data from laboratory research. Such research would typically involve subjecting the compound to various reaction conditions, including thermal stress, photochemical irradiation, and exposure to radical initiators, followed by sophisticated analytical techniques to identify and quantify the resulting products and intermediates.
At present, the scientific community has not published research that provides this level of detail for this compound. Therefore, it is not possible to provide a scientifically accurate and thorough article on the following topics as requested:
Cleavage and Degradation Pathways
Further research is required to elucidate the chemical behavior of this specific ketone.
Mechanistic Investigations of Reactions Involving 1,1,5,5 Tetraphenylpentan 3 One
Elucidation of Reaction Pathways and Intermediates
Comprehensive studies dedicated to elucidating the specific reaction pathways and identifying the intermediates involved in reactions of 1,1,5,5-Tetraphenylpentan-3-one are not readily found in the current body of scientific research. While general principles of ketone reactivity are well-established, specific experimental data on this compound is lacking.
Isolation and Characterization of Transient Species
There is no available literature detailing the successful isolation and characterization of transient species, such as enolates, ketyl radicals, or other reactive intermediates, formed during reactions of this compound.
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for probing reaction mechanisms. However, no specific isotopic labeling studies involving this compound have been reported in the reviewed literature. Such studies would be invaluable in tracing the fate of atoms and bonds throughout a reaction, thereby providing insight into the operative mechanisms.
Transition State Characterization and Energy Profile Analysis
Detailed computational or experimental characterization of transition states and the corresponding energy profiles for reactions involving this compound is not available. This information is crucial for a quantitative understanding of reaction kinetics and thermodynamics.
Influence of Reaction Conditions on Mechanism
The specific effects of reaction conditions on the mechanism, rate, and selectivity of reactions involving this compound have not been a subject of focused investigation.
Solvent Effects on Reaction Rate and Selectivity
While the influence of solvent on chemical reactions is a fundamental concept in organic chemistry, no studies have been published that specifically quantify the effect of different solvents on the reaction rates or product selectivity for reactions of this compound.
Temperature and Pressure Dependency
Systematic studies on the temperature and pressure dependency of reactions involving this compound are absent from the scientific literature. Such studies would provide important thermodynamic and activation parameters, further clarifying the reaction mechanisms.
Catalyst Role and Activation Mechanisms
No information is available in the reviewed literature regarding the specific catalysts used to promote reactions involving this compound or the mechanisms by which these catalysts would activate the molecule for transformation.
Stereochemical Course of Reactions
There are no published studies on the stereochemical outcomes of reactions involving this compound. The molecule itself is achiral, and without documented reactions, the stereoselectivity (diastereoselectivity or enantioselectivity) of any potential transformations remains uninvestigated.
Kinetic and Thermodynamic Studies of Reaction Processes
A search for kinetic and thermodynamic data for reactions involving this compound yielded no results. Consequently, no data tables or detailed findings on reaction rates, activation energies, or the thermodynamic favorability of its potential reactions can be provided.
Computational and Theoretical Studies on 1,1,5,5 Tetraphenylpentan 3 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-Empirical Methods)
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. For a molecule like 1,1,5,5-tetraphenylpentan-3-one, these methods can offer a deep understanding of its fundamental characteristics. Methodologies such as Density Functional Theory (DFT), ab initio methods, and semi-empirical approaches would be employed to model its behavior. DFT, in particular, offers a good balance between computational cost and accuracy for systems of this size.
Electronic Structure Analysis and Orbital Interactions
An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Key aspects to be investigated would include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is crucial for understanding the molecule's reactivity and its electronic absorption properties.
Conformer Analysis and Energy Landscapes
Due to the presence of multiple single bonds, this compound can exist in various conformations. A thorough conformer analysis would be essential to identify the most stable three-dimensional structures. nih.gov This process typically involves scanning the potential energy surface by systematically rotating the key dihedral angles, particularly those involving the bulky phenyl groups.
The likely outcomes of such an analysis would reveal a complex energy landscape with several local minima corresponding to different stable conformers. It is probable that the most stable conformers would arrange the bulky tetraphenyl groups to minimize steric hindrance, possibly adopting a staggered arrangement along the pentane (B18724) backbone. nih.gov Studies on similar molecules with multiple phenyl groups have shown a preference for conformations where the phenyl rings are in pseudo-equatorial positions to reduce steric strain. nih.gov The relative energies of these conformers would determine their population at a given temperature.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Phenyl Group Orientation |
| A | 0.00 | 180° (anti) | Staggered |
| B | 1.5 | 60° (gauche) | Partially Eclipsed |
| C | 1.7 | -60° (gauche) | Partially Eclipsed |
| D | 3.2 | 0° (syn) | Eclipsed |
Note: This table is for illustrative purposes to demonstrate the type of data generated from a conformer analysis and does not represent actual calculated values for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. winterschool.ccresearchgate.net For this compound, the prediction of ¹H and ¹³C NMR chemical shifts would be particularly valuable for assigning the signals in its complex spectrum. The calculated shifts for the different conformers could also provide insight into the molecule's preferred solution-phase structure.
The calculation of vibrational frequencies would correspond to the molecule's infrared (IR) and Raman spectra. The most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching frequency. Its calculated position would be sensitive to the electronic environment and could be used to gauge the accuracy of the computational method. Other calculated frequencies would correspond to the C-H stretching and bending modes of the aliphatic and aromatic parts of the molecule.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Calculated Value | Experimental Value |
| ¹³C NMR Shift (C=O) | 208.5 ppm | 210.2 ppm |
| ¹H NMR Shift (CH₂) | 3.15 ppm | 3.22 ppm |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |
Note: This table illustrates how predicted spectroscopic data would be compared to experimental findings. The values are hypothetical.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior over time. rsc.org These methods are particularly well-suited for large, flexible molecules like this compound.
Conformational Dynamics and Flexibility
Molecular dynamics (MD) simulations would provide a detailed view of the conformational dynamics of this compound in a simulated environment, such as in a solvent. ornl.gov An MD trajectory would show the molecule transitioning between different conformations, revealing the timescales and pathways of these changes. This would allow for an understanding of the flexibility of the pentane chain and the rotational motion of the phenyl groups. The results would likely show that the diphenylmethyl groups have considerable rotational freedom, which could be important for the molecule's interactions with its surroundings.
Intermolecular Interactions and Aggregation Behavior
MD simulations can also be used to study how multiple molecules of this compound interact with each other. By simulating a system with several molecules, it would be possible to observe any tendencies for aggregation. Due to the presence of the large, nonpolar phenyl groups, it is conceivable that these molecules would exhibit hydrophobic interactions, leading to self-assembly or aggregation in certain solvents. The simulations could reveal the preferred orientation of the molecules within an aggregate, for example, whether the phenyl groups cluster together. Such studies are crucial for understanding the solid-state packing and solution-phase behavior of the compound.
Reaction Mechanism Prediction and Validation
The prediction and validation of reaction mechanisms for a molecule like this compound would heavily rely on quantum chemical calculations to map out the energetic landscape of potential chemical transformations.
Potential Energy Surface Scans for Reaction Pathways
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. For a chemical reaction, the PES provides a map of all possible pathways, including intermediate structures and transition states.
To investigate a reaction involving this compound, such as its reduction or enolization, a potential energy surface scan would be performed. This involves systematically changing key geometric parameters (e.g., bond lengths and angles) of the reacting system and calculating the energy at each point. The results would allow researchers to identify the most likely reaction coordinates and to locate energy minima corresponding to stable reactants, products, and intermediates.
For instance, in the context of a nucleophilic attack at the carbonyl carbon of this compound, the PES scan would track the energy changes as the nucleophile approaches the carbonyl group, leading to the identification of the lowest energy pathway for the reaction.
Transition State Location and Intrinsic Reaction Coordinate Analysis
A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the lowest energy path between reactants and products. Locating this first-order saddle point on the PES is crucial for understanding the kinetics of a reaction, as it determines the activation energy.
For this compound, computational methods such as the Berny algorithm are employed to search for transition state geometries. Once a candidate transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products, thus confirming that the identified transition state indeed connects the desired chemical species.
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound without the need for experimental synthesis and testing in many cases.
Computational models can be used to calculate various reactivity descriptors, such as:
Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attack.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index provide a general measure of the molecule's reactivity.
These calculations would enable the prediction of how this compound would behave in different chemical environments and in the presence of various reagents, guiding the design of synthetic routes and the understanding of its chemical behavior.
Applications of Advanced Computational Methods (e.g., NBO Analysis, QTAIM)
To gain deeper insights into the electronic structure and bonding characteristics of this compound, advanced computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) would be employed.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). For this compound, NBO analysis would quantify:
The hybridization of the atomic orbitals.
The nature and polarization of the chemical bonds (e.g., the C=O bond).
The extent of hyperconjugative interactions and electron delocalization, which contribute to the molecule's stability.
A hypothetical NBO analysis might reveal significant delocalization of electron density from the phenyl rings into the carbonyl group, influencing its reactivity.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method that defines atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic interactions. For this compound, QTAIM could be used to:
Identify and characterize all chemical bonds, including weak intramolecular interactions.
Determine the atomic charges and volumes.
Analyze the bond paths and the distribution of electron density along these paths.
This would provide a rigorous, quantitative description of the bonding in this sterically crowded molecule.
Below is a hypothetical data table that could be generated from an NBO analysis for a key interaction in this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | σ(C-C) | 5.2 | n -> σ |
| σ (C-H) | σ(C=O) | 2.1 | σ -> σ |
| π (Phenyl) | π(C=O) | 8.5 | π -> π |
| Note: This table is illustrative and not based on actual calculations for this compound. |
Derivatization Strategies for 1,1,5,5 Tetraphenylpentan 3 One
Analytical Derivatization for Enhanced Characterization
Analytical derivatization aims to modify a compound to improve its detection and quantification by various analytical techniques. This is particularly useful for molecules that lack features amenable to certain detection methods.
The ketone functional group in 1,1,5,5-tetraphenylpentan-3-one exhibits weak electronic absorptions in the ultraviolet (UV) region, specifically n→π* transitions, which are often of low intensity. masterorganicchemistry.com To enhance its detectability by UV/Visible spectroscopy, a chromophore—a light-absorbing group—can be introduced.
A common method for derivatizing ketones is to react them with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone, which is a highly colored compound with strong UV/Vis absorbance. researchgate.netnih.gov The resulting derivative of this compound would exhibit a maximum absorbance (λmax) typically in the range of 360-380 nm, allowing for sensitive spectrophotometric quantification. nih.govresearchgate.net
Table 1: UV/Vis Absorption of Ketone Derivatives
| Derivative | Typical λmax (nm) | Molar Absorptivity (ε) |
|---|
While this compound can be analyzed by mass spectrometry (MS), derivatization can provide more detailed structural information and improve ionization efficiency. The fragmentation pattern of the underivatized molecule in MS would likely involve cleavage adjacent to the carbonyl group, leading to the formation of acylium ions. libretexts.orgchemguide.co.uk The most stable fragments would be expected from the loss of a diphenylmethyl radical ((C6H5)2CH•) or a diphenyl-ethyl radical ((C6H5)2CHCH2•), resulting in characteristic peaks.
Derivatization of the ketone can lead to more predictable fragmentation patterns. For instance, the formation of an oxime or a hydrazone derivative can direct the fragmentation pathway, aiding in the confirmation of the molecular structure.
Table 2: Predicted Mass Spectrometry Fragments of this compound
| Fragment Ion | m/z (expected) | Description |
|---|---|---|
| [M - (C6H5)2CHCH2]⁺ | 195 | Loss of a diphenyl-ethyl radical |
| [(C6H5)2CH]⁺ | 167 | Diphenylmethyl cation |
Note: This table represents predicted fragmentation based on general principles of mass spectrometry of ketones. libretexts.orgchemguide.co.uklibretexts.org
Since this compound itself is achiral, this section will discuss the general principles of chiral derivatization for ketones, which would be applicable if a chiral center were introduced into the molecule. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties, including different chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of the enantiomeric excess of the original compound. wikipedia.orgnih.gov
For a chiral ketone, common CDAs include chiral alcohols or amines that react with the carbonyl group. For example, reaction with a chiral diol would form diastereomeric ketals. One of the most well-known methods is the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives to form diastereomeric esters after reduction of the ketone to an alcohol. wikipedia.orgtcichemicals.com
Table 3: Common Chiral Derivatizing Agents for Ketones (after reduction to alcohol)
| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Method |
|---|---|---|
| Mosher's acid (MTPA) | Diastereomeric esters | ¹H, ¹⁹F NMR wikipedia.orgtcichemicals.com |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Diastereomeric imines | NMR, HPLC |
Synthetic Derivatization for Subsequent Chemical Manipulations
In organic synthesis, derivatization is often used to protect a functional group from unwanted reactions or to direct the reactivity of the molecule.
The ketone group in this compound is reactive towards nucleophiles and reducing agents. To perform reactions on other parts of the molecule, such as the phenyl rings, it may be necessary to protect the ketone. A common and effective way to protect ketones is by converting them into acetals (or ketals). chemistrysteps.comlibretexts.org This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. libretexts.orgacs.org
The resulting cyclic acetal (B89532) is stable to basic, nucleophilic, and reductive conditions. chemistrysteps.comlibretexts.org The protecting group can be easily removed by treatment with aqueous acid, regenerating the original ketone. chemistrysteps.com
Table 4: Common Protecting Groups for Ketones
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
|---|---|---|
| Acetal (Ketal) | Ethylene glycol, H⁺ catalyst | Aqueous acid chemistrysteps.comlibretexts.org |
| 1,3-Dioxane | 1,3-Propanediol, H⁺ catalyst | Aqueous acid libretexts.org |
The four phenyl groups of this compound offer sites for further functionalization through electrophilic aromatic substitution. The alkyl chains attached to the phenyl rings are activating groups and ortho-, para-directors. libretexts.org Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur primarily at the ortho and para positions of the phenyl rings.
Considering the steric hindrance from the bulky diphenylmethyl groups, the para position is the most likely site for substitution. For example, nitration of diphenylmethane (B89790), a substructure of the target molecule, yields the para-substituted product as the major isomer. youtube.comrsc.org Similarly, halogenation of diphenylmethane derivatives also shows a preference for para-substitution. rsc.org
Table 5: Expected Products of Regioselective Functionalization
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | para-Nitro substituted derivative youtube.comrsc.org |
| Bromination | Br₂, FeBr₃ | para-Bromo substituted derivative youtube.com |
Advanced Applications in Organic Synthesis
1,1,5,5-Tetraphenylpentan-3-one as a Key Intermediate in Complex Molecule Synthesis
The utility of this compound in the synthesis of complex molecules stems from its inherent structural features. The presence of multiple phenyl rings and a reactive carbonyl group provides a versatile scaffold for further chemical transformations.
Precursor to Polyphenyl-Containing Structures
The synthesis of molecules containing a high density of phenyl groups is a significant area of research, driven by their applications in materials science and medicinal chemistry. This compound serves as a valuable starting material for the creation of such polyphenyl-containing structures. The four existing phenyl groups provide a substantial aromatic foundation upon which more complex systems can be built. For instance, reactions targeting the ketone functionality can introduce additional diversity, leading to novel compounds with a high degree of aromatic character. Research in this area focuses on leveraging the steric bulk of the tetraphenyl framework to direct the regioselectivity of subsequent reactions, enabling the synthesis of specifically substituted polyphenylated compounds.
Building Block for Macrocyclic or Polycyclic Systems
The construction of macrocyclic and polycyclic frameworks is a challenging yet rewarding endeavor in organic synthesis, often leading to molecules with unique host-guest properties or biological activities. The pentan-3-one backbone of this compound offers the potential for intramolecular cyclization reactions. By introducing appropriate functional groups at the terminal positions of the phenyl rings or by modifying the ketone itself, chemists can design precursors for macrocyclization.
For example, the introduction of reactive sites on the peripheral phenyl groups could allow for ring-closing metathesis or other modern cyclization techniques. The inherent rigidity imparted by the phenyl groups can influence the conformational preferences of the resulting macrocycle, a critical factor in its function. While specific examples of macrocyclization directly employing this compound are not extensively documented in mainstream literature, its potential as a building block for such systems remains an area of interest for synthetic chemists exploring novel molecular topologies.
Contributions to Methodologies for Carbon-Carbon Bond Formation
The development of new methods for constructing carbon-carbon bonds is a cornerstone of organic chemistry. The reactivity of the ketone in this compound makes it a substrate of interest for exploring new C-C bond-forming reactions. The steric hindrance around the carbonyl group, imposed by the four bulky phenyl substituents, presents a unique challenge and opportunity.
Reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions with this ketone can provide insights into the influence of extreme steric crowding on reaction outcomes. Overcoming the steric barrier to achieve C-C bond formation at the carbonyl carbon requires robust and highly reactive reagents or catalytic systems. Studying these reactions can lead to the development of new synthetic protocols that are tolerant of significant steric bulk, thereby expanding the toolkit of synthetic organic chemists.
Role in the Synthesis of Scaffolds for Material Science
The photophysical and electronic properties of polyphenylated compounds make them attractive targets for materials science, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. The rigid, three-dimensional structure of this compound and its derivatives can serve as a core scaffold for the development of new functional materials.
By chemically modifying the core structure, for example, through the addition of chromophores or electronically active groups, researchers can tune the material's properties. The tetraphenyl framework can act as a "scaffold" that spatially isolates these functional moieties, preventing undesirable aggregation and influencing the material's solid-state morphology. While the direct application of this compound itself in materials is not yet widespread, its role as a synthetic precursor to larger, more complex scaffolds is an emerging area of investigation. The synthesis of such materials often involves multi-step sequences where the unique steric and electronic properties of the tetraphenylpentanone core are strategically exploited.
Q & A
Q. What spectroscopic techniques are recommended for the structural elucidation of 1,1,5,5-Tetraphenylpentan-3-one?
Answer: Employ a combination of ¹H NMR, ¹³C NMR (including DEPT-135), and IR spectroscopy. ¹H NMR identifies proton environments influenced by phenyl groups, while ¹³C NMR confirms carbonyl and quaternary carbons. IR verifies the ketone group (C=O stretch ~1700 cm⁻¹). For complex stereochemistry, 2D NMR (e.g., COSY, NOESY) can resolve spatial arrangements. These methods align with characterization protocols for structurally similar siloxanes .
Q. What purification strategies are effective for isolating this compound from reaction mixtures containing phenylated byproducts?
Answer: Use silica gel column chromatography with a gradient elution of hexane/ethyl acetate (95:5 to 80:20) to separate nonpolar byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity. Monitor fractions via TLC (Rf ~0.4 in hexane/EtOAc 85:15). These methods parallel purification techniques for structurally congested organosilicon compounds .
Q. How can researchers confirm the absence of residual catalysts (e.g., Lewis acids) in synthesized batches?
Answer: Perform inductively coupled plasma mass spectrometry (ICP-MS) to detect metal traces (e.g., Al, Sn). Alternatively, conduct elemental analysis (C, H, O) to verify stoichiometry. For qualitative assessment, use chelation-sensitive colorimetric assays (e.g., alizarin red S for Al³⁺). These quality control measures align with protocols described in organometallic synthesis workflows .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Answer: Use fume hoods to avoid inhalation of fine crystalline dust. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store under nitrogen in amber glass bottles to prevent oxidation. Spill containment requires inert absorbents (vermiculite), not water. These protocols derive from hazard assessments of structurally analogous phenylated compounds .
Advanced Research Questions
Q. What experimental design considerations are critical for studying solvent effects on keto-enol tautomerism?
Answer: Control solvent polarity (e.g., cyclohexane vs. DMSO), temperature (±0.1°C), and concentration (UV-Vis compatible range). Use ¹H NMR to quantify enol content via integration of tautomeric protons. Apply Eyring analysis to determine thermodynamic parameters (ΔH‡, ΔS‡). This approach mirrors solvent-dependent studies on siloxane derivatives .
Q. How should contradictory literature reports on thermal stability be reconciled?
Answer: Replicate decomposition studies using thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere). Compare activation energies (via Kissinger method) and identify impurities via GC-MS post-degradation. Cross-reference with DSC data to detect polymorphic transitions. Such systematic replication resolves discrepancies arising from methodological variations .
Q. What strategies optimize regioselective functionalization for derivatization studies?
Answer: Employ directing groups (e.g., trimethylsilyl) at the α-position to bias electrophilic attack. Use low-temperature lithiation (e.g., LDA at −78°C) followed by quenching with electrophiles. Monitor regiochemistry via NOE NMR correlations. This methodology adapts steric-guided functionalization approaches from hindered siloxane systems .
Key Recommendations
- Data Validation : Cross-check experimental results with computational models (DFT) to resolve ambiguities in spectral or thermal data .
- Safety Protocols : Adopt storage and handling practices from phenylated siloxane research to mitigate oxidation and contamination risks .
- Methodological Rigor : Follow frameworks for systematic data comparison and replication to address literature contradictions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
